5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-3-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-9-6-10(11(14)12-9)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSVLDMYEAQENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Hydroxymethyl 3 Phenylpyrrolidin 2 One and Its Derivatives
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 5-(hydroxymethyl)-3-phenylpyrrolidin-2-one reveals several potential synthetic disconnections and key precursors. The primary disconnection of the amide bond in the pyrrolidinone ring leads to a linear γ-amino acid derivative. This precursor, 4-amino-5-hydroxy-3-phenylpentanoic acid or a suitable ester thereof, can be cyclized to form the target lactam.
Further disconnection of this amino acid precursor points to several strategic approaches. A key disconnection between the C3 and C4 carbons suggests a Michael addition of a glycine (B1666218) enolate equivalent to a phenyl-substituted α,β-unsaturated aldehyde or ester. Alternatively, a disconnection between the C4 and C5 carbons could involve the addition of a nucleophilic hydroxymethyl group equivalent to an appropriate electrophile.
Based on these disconnections, key precursors for the synthesis of this compound can be identified:
Phenyl-substituted α,β-unsaturated esters or aldehydes: These compounds can serve as Michael acceptors for the introduction of the nitrogen-containing portion of the molecule.
Glycine derivatives: Chiral or achiral glycine enolates or their equivalents can be used as nucleophiles in conjugate addition reactions.
Serine derivatives: The hydroxymethyl group and the adjacent nitrogen can be sourced from serine or its derivatives.
Epoxides: Chiral epoxides, such as epibromohydrin, can serve as electrophiles to introduce the C4-C5-hydroxymethyl fragment. organic-chemistry.org
N-substituted phenylacetamides: These can be converted into dianions for subsequent cyclization reactions. organic-chemistry.org
The choice of precursors is often dictated by the desired stereochemistry of the final product and the specific synthetic strategy employed.
Development of Stereoselective and Enantioselective Synthetic Routes
The presence of two stereocenters in this compound necessitates the development of stereoselective and enantioselective synthetic routes to access specific stereoisomers. Several powerful strategies have been developed to control the stereochemical outcome of the synthesis of substituted pyrrolidinones.
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral γ-lactams. Chiral metal complexes and organocatalysts can be employed to catalyze key bond-forming reactions with high enantioselectivity.
For the synthesis of 3-aryl-γ-lactams, rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated lactams has proven to be a highly effective method, yielding products with excellent enantiomeric excess. researchgate.net This approach would involve the synthesis of an appropriate unsaturated precursor to this compound. Another strategy involves the catalytic asymmetric [3+2] annulation of N-alkoxyacrylamides with α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral-at-metal rhodium complex, to afford enantioenriched γ-lactams. rsc.org
N-heterocyclic carbene (NHC) catalysis has also been successfully applied to the asymmetric synthesis of γ-lactams through a formal [3+2] annulation of enals with N-Ts diethyl aminomalonate, providing the desired products in high yields and enantioselectivities. rsc.org These catalytic methods provide direct access to chiral pyrrolidinone scaffolds that can be further functionalized to yield the target molecule.
Diastereoselective synthesis strategies are crucial for establishing the relative stereochemistry between the C3 and C5 positions of the pyrrolidinone ring. One effective approach involves the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org This method allows for the diastereoselective synthesis of densely substituted pyrrolidines with high levels of stereocontrol. acs.org
Another strategy relies on the diastereoselective addition of nucleophiles to chiral imines or their derivatives. For instance, the addition of silyl-substituted organolithium compounds to chiral sulfinimines, followed by intramolecular cyclization, can produce silyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org The silyl (B83357) group can then be further manipulated to introduce the desired hydroxymethyl functionality.
The development of organocatalytic cyclization reactions promoted by Cinchona alkaloid-based primary amines has also enabled the asymmetric and diastereoselective synthesis of 3,5-disubstituted prolines, which are precursors to the corresponding pyrrolidinones. nih.gov
Chiral auxiliaries are powerful tools for controlling the stereochemistry of a reaction by temporarily introducing a chiral moiety to the substrate. wikipedia.orgnumberanalytics.comsigmaaldrich.com This auxiliary directs the stereochemical outcome of subsequent transformations and can then be removed to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.comsigmaaldrich.com
Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric alkylations and aldol (B89426) reactions. In the context of this compound synthesis, an oxazolidinone auxiliary could be attached to a suitable precursor, followed by a diastereoselective reaction to introduce the phenyl and hydroxymethyl groups.
Pseudoephedrine is another effective chiral auxiliary that can be used to direct the alkylation of amides with high diastereoselectivity. wikipedia.org This approach could be employed to introduce the phenyl group at the C3 position of the pyrrolidinone precursor. The choice of chiral auxiliary and the specific reaction conditions are critical for achieving high levels of stereocontrol. wikipedia.orgnumberanalytics.comsigmaaldrich.com
Novel Reaction Methodologies for Pyrrolidinone Core Formation
The development of novel and efficient methods for the construction of the pyrrolidinone core is an active area of research. These methodologies often focus on intramolecular cyclization reactions of appropriately functionalized linear precursors. researchgate.netnih.govrsc.org
A particularly effective method for the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones involves the cyclization of amide dianions with epibromohydrin. organic-chemistry.org This approach provides a regioselective and scalable route to these valuable compounds. organic-chemistry.org
In this methodology, an N-substituted phenylacetamide is treated with a strong base, such as n-butyllithium, to generate a dianion. This dianion then undergoes a nucleophilic attack on epibromohydrin, followed by an intramolecular cyclization to form the 5-(hydroxymethyl)pyrrolidin-2-one (B1581339) ring system. organic-chemistry.org This reaction has been shown to be compatible with a range of substituted N-arylacetamides, demonstrating its broad substrate scope. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| N-Phenylacetamide dianion | Epibromohydrin | 5-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | 75 | organic-chemistry.org |
| N-(4-Methoxyphenyl)acetamide dianion | Epibromohydrin | 5-(Hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | 82 | organic-chemistry.org |
| N-(4-Chlorophenyl)acetamide dianion | Epibromohydrin | 1-(4-Chlorophenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 78 | organic-chemistry.org |
This method offers a direct and efficient route to the 5-(hydroxymethyl)pyrrolidin-2-one core and highlights the utility of dianion chemistry in heterocyclic synthesis.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for the synthesis of complex heterocyclic structures like pyrrolidin-2-ones. nih.govtandfonline.com These one-pot procedures are valued for their operational simplicity, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. nih.govuni-regensburg.de
The synthesis of highly functionalized γ-lactam derivatives often involves the reaction of amines, aldehydes, and pyruvate (B1213749) or acetylene (B1199291) derivatives. nih.govmdpi.com A plausible MCR pathway to the this compound core could involve the condensation of an aromatic amine, an aldehyde, and a four-carbon building block containing a latent hydroxymethyl group. For instance, a three-component reaction might proceed via the initial formation of an imine from an amine and an aldehyde, followed by a Mannich-type reaction with an enolizable species, and subsequent intramolecular cyclization to yield the γ-lactam ring. mdpi.com
Another powerful MCR approach is the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. This methodology can be adapted to produce γ-lactam precursors, which can then undergo intramolecular cyclization in a subsequent step or, in some cases, in the same pot. thieme-connect.com By carefully selecting the starting components, this strategy can be tailored to introduce the desired phenyl and hydroxymethyl substituents at the appropriate positions.
Table 1: Examples of Multi-component Reaction Strategies for Pyrrolidinone Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Components | Key Features | Reference |
|---|---|---|---|
| Three-component | Amines, Aldehydes, Pyruvate derivatives | Forms 3-amino 3-pyrrolin-2-ones; acid-catalyzed. | mdpi.com |
| Three-component | Maleimides, Aldehydes, Amines | Automated parallel library synthesis; one-pot process. | nih.govuni-regensburg.de |
| Ugi-4CR / Cyclization | Aldehydes, Amines, Carboxylic acids, Isocyanides | Generates diverse precursors for subsequent lactamization. | thieme-connect.com |
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of pyrrolidinone derivatives has proven to be highly effective.
For example, a one-pot, solvent-free microwave-assisted synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has been achieved through the reaction of a corresponding furanone with isopropylamine. ejournal.by This method highlights the efficiency and environmentally friendly nature of microwave synthesis, avoiding the need for toxic organic solvents. ejournal.by Similarly, three-component reactions involving aromatic aldehydes, anilines, and dialkylbut-2-ynedioates in water have been successfully carried out under microwave irradiation to produce substituted pyrrolidinones, further demonstrating the utility of this technique in green chemistry. researchgate.net
The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional oil baths, which is particularly advantageous for multi-step, one-pot syntheses and for reactions that are sluggish at lower temperatures. This technique is applicable not only to the formation of the lactam ring but also to subsequent derivatization steps, such as N-alkylation. researchgate.net
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and powerful alternative to traditional reagent-based redox reactions, using electrical current to drive chemical transformations. This approach avoids the use of stoichiometric amounts of often toxic and hazardous oxidizing or reducing agents, minimizing waste and improving the safety profile of the synthesis.
One prominent electrochemical method for forming γ-lactams is the Shono-type oxidation. This reaction involves the anodic oxidation of a pyrrolidine (B122466) ring, typically at the α-position to the nitrogen atom, to generate an N-acyliminium ion intermediate, which is then trapped by a nucleophile (water, in this case) to form the lactam. A selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines has been developed, which operates under mild conditions with high functional group compatibility using cost-effective stainless-steel electrodes. organic-chemistry.orgacs.orgorganic-chemistry.org
Another strategy involves the electrochemical generation of N-centered radicals from protected amines, which can then undergo intramolecular hydrogen atom transfer followed by cyclization to form the pyrrolidine ring system. chemistryviews.org Furthermore, electrochemical methods have been developed for the amination of amino alcohols, providing a route to pyrrolidines that can then be oxidized to the target lactam. nih.govnih.gov These electrosynthetic methods represent a modern and sustainable approach to the construction of the this compound core.
Functionalization and Derivatization Strategies of the this compound Core Structure
The this compound scaffold possesses three key sites for chemical modification: the hydroxymethyl group at the C5 position, the phenyl group at the C3 position, and the lactam nitrogen and carbonyl group. These sites provide opportunities to synthesize a wide array of derivatives with tailored properties.
Transformations at the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a versatile functional handle for derivatization. chemimpex.com Its reactivity allows for a range of chemical transformations to introduce new functional groups and extend the molecular structure.
Oxidation: The hydroxymethyl group can be readily oxidized to an aldehyde or further to a carboxylic acid. This transformation is fundamental in modifying the electronic and steric properties of the C5 substituent. For example, selective oxidation of similar hydroxymethyl groups on furan (B31954) rings to carboxylic acids is well-documented, often using catalytic systems in the presence of an oxidant like hydrogen peroxide. rsc.org The resulting carboxylic acid can then serve as a precursor for amides, esters, and other acid derivatives.
Esterification and Etherification: Standard esterification or etherification reactions can be performed to cap the hydroxyl group or to link it to other molecular fragments. These reactions are typically straightforward, involving reaction with acyl chlorides, anhydrides, or alkyl halides under basic conditions.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activates the position for nucleophilic substitution, allowing for the introduction of a wide variety of nucleophiles, including halides, azides, and amines, thereby greatly expanding the synthetic utility of the core structure. google.com
Modifications of the Phenyl Substituent
Common EAS reactions that can be applied include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing another point for derivatization.
Halogenation: Incorporation of chlorine, bromine, or iodine using the corresponding halogen in the presence of a Lewis acid catalyst.
Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. youtube.com
These modifications can significantly alter the molecule's polarity, solubility, and ability to engage in specific biological interactions.
Reactions Involving the Lactam Carbonyl and Nitrogen
The lactam functionality itself offers two primary sites for modification: the nitrogen atom and the carbonyl carbon.
N-Alkylation/N-Arylation: The hydrogen atom on the lactam nitrogen is acidic and can be removed by a suitable base (e.g., sodium hydride) to form an anion. This anion can then act as a nucleophile, reacting with various electrophiles like alkyl halides or aryl halides to form N-substituted derivatives. chemicalbook.com Microwave-assisted N-alkylation has also been shown to be an effective method for similar heterocyclic systems. nih.govnih.gov
Carbonyl Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the pyrrolidin-2-one into a pyrrolidine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. chemicalbook.com This reduction fundamentally changes the core structure from a lactam to a cyclic amine, drastically altering its chemical properties and biological activity profile. More sophisticated partial reductions can also be achieved to generate reactive intermediates like azomethine ylides for use in cycloaddition reactions. nih.govacs.org
Table 2: Summary of Functionalization Strategies This table is interactive. You can sort and filter the data.
| Moiety | Reaction Type | Reagents / Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Hydroxymethyl | Oxidation | Catalytic oxidant, H₂O₂ | Carboxylic acid | rsc.org |
| Hydroxymethyl | Mesylation | Methanesulfonyl chloride, base | Mesylate (leaving group) | google.com |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro group | youtube.com |
| Phenyl Ring | Halogenation | X₂, Lewis acid | Halogen | youtube.com |
| Lactam Nitrogen | N-Alkylation | Base (NaH), Alkyl halide (R-X) | N-Alkyl group | chemicalbook.com |
Advanced Spectroscopic and Structural Elucidation Studies of 5 Hydroxymethyl 3 Phenylpyrrolidin 2 One
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 5-(hydroxymethyl)-3-phenylpyrrolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.
Comprehensive Assignment of Proton and Carbon Resonances
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the chemical environment of each atom in the molecule. The presence of a phenyl group, a lactam ring, and a hydroxymethyl group results in a distinct set of signals.
In ¹H NMR, the aromatic protons of the phenyl group typically appear in the downfield region of 7.20-7.40 ppm. The protons on the pyrrolidinone ring exhibit characteristic shifts: the proton at the C3 position (methine proton adjacent to the phenyl group) is expected around 3.6-3.8 ppm, while the methylene (B1212753) protons at C4 show complex splitting patterns in the 2.10-2.60 ppm range. The proton at the C5 position, being adjacent to both the nitrogen atom and the hydroxymethyl group, would likely resonate around 3.8-4.0 ppm. The protons of the hydroxymethyl group (CH₂OH) would appear as a multiplet, typically between 3.50 and 3.70 ppm, with the hydroxyl proton itself giving a broad signal that can vary in position depending on concentration and solvent.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the lactam is the most deshielded, appearing around 175-178 ppm. The aromatic carbons of the phenyl ring show signals between 126 and 142 ppm. The carbons of the pyrrolidinone ring (C3, C4, C5) and the hydroxymethyl carbon (CH₂OH) would be found in the 40-70 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structural motifs.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | 175-178 |
| C3 (CH-Ph) | 3.6-3.8 | 45-50 |
| C4 (CH₂) | 2.1-2.6 | 30-35 |
| C5 (CH) | 3.8-4.0 | 55-60 |
| CH₂OH | 3.5-3.7 | 60-65 |
| Phenyl (Ar-H) | 7.2-7.4 | 126-142 |
| NH | ~7.5 (broad) | - |
| OH | Variable (broad) | - |
Elucidation of Relative and Absolute Stereochemistry via Advanced NMR (e.g., NOESY)
The presence of two stereocenters (at C3 and C5) means that this compound can exist as four possible stereoisomers. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can determine the relative stereochemistry by identifying protons that are close to each other in space, typically within 5 Å.
For instance, a NOESY experiment could distinguish between the cis and trans isomers. In a cis isomer, where the phenyl group and the hydroxymethyl group are on the same face of the pyrrolidinone ring, a cross-peak would be observed between the C3 proton and the C5 proton. In the trans isomer, these protons are on opposite faces of the ring, and no such correlation would be expected. Instead, a trans isomer might show a NOE correlation between the C3 proton and one of the C4 protons, and separately between the C5 proton and the other C4 proton.
Conformational Analysis using NMR Parameters
The five-membered pyrrolidinone ring is not planar and adopts an envelope or twist conformation. NMR parameters such as coupling constants (³J values) and NOE intensities can provide insight into the preferred conformation of the ring in solution. The Karplus equation relates the observed vicinal coupling constant to the dihedral angle between the coupled protons, allowing for the estimation of bond angles and, consequently, the ring's pucker.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unambiguous determination of the relative and absolute stereochemistry of a single crystal. Key parameters obtained from X-ray analysis include bond lengths, bond angles, torsion angles, and the crystal packing arrangement. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which dictate the solid-state properties of the compound.
Table 2: Hypothetical Crystallographic Data for this compound This table presents example data that would be obtained from an X-ray crystallography experiment.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95° |
| Volume (V) | 1005 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.27 g/cm³ |
| Key Hydrogen Bonds | N-H···O=C, O-H···O=C |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which confirms the molecular formula (C₁₁H₁₃NO₂). Furthermore, by analyzing the fragmentation pattern, one can deduce structural features of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH), the phenyl group (-C₆H₅), or cleavage of the lactam ring. These fragmentation pathways provide corroborating evidence for the structure determined by NMR and X-ray crystallography.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum would show characteristic absorption bands for the key functional groups. A strong, sharp peak around 1680-1700 cm⁻¹ corresponds to the C=O (amide) stretching vibration of the lactam ring. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹, while the O-H stretch from the alcohol would also be a broad band around 3300-3500 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the symmetric vibrations of the phenyl ring are typically strong, providing a clear fingerprint for the aromatic portion of the molecule.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (alcohol) | IR | 3500-3300 (broad) |
| N-H stretch (lactam) | IR | 3400-3200 (broad) |
| C-H stretch (aromatic) | IR, Raman | 3100-3000 |
| C-H stretch (aliphatic) | IR, Raman | 3000-2850 |
| C=O stretch (lactam) | IR | 1700-1680 (strong) |
| C=C stretch (aromatic) | IR, Raman | 1600-1450 |
| C-O stretch (alcohol) | IR | 1050-1150 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful and sensitive technique for the stereochemical analysis of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. Enantiomers, being non-superimposable mirror images, exhibit equal and opposite ECD signals, making this technique exceptionally well-suited for determining enantiomeric purity and assigning absolute configuration.
The ECD spectrum of this compound is primarily dictated by the electronic transitions associated with its chromophores: the phenyl group and the lactam (cyclic amide) moiety. The phenyl group gives rise to characteristic π-π* transitions, typically observed in the regions of approximately 200-230 nm and 250-270 nm. The lactam chromophore exhibits an n-π* transition at longer wavelengths (around 220-240 nm) and a π-π* transition at shorter wavelengths (below 210 nm). The precise location and sign of the resulting Cotton effects—the characteristic peaks and troughs in an ECD spectrum—are exquisitely sensitive to the spatial arrangement of these chromophores and, therefore, to the absolute configuration at the chiral centers (C3 and C5). nih.govnih.gov
For the enantiomeric pair, (3R, 5S)-5-(hydroxymethyl)-3-phenylpyrrolidin-2-one and (3S, 5R)-5-(hydroxymethyl)-3-phenylpyrrolidin-2-one, their ECD spectra are expected to be mirror images. For instance, if the (3R, 5S) enantiomer displays a positive Cotton effect (a positive peak in the ECD spectrum) at a specific wavelength corresponding to a particular electronic transition, the (3S, 5R) enantiomer will display a negative Cotton effect of equal magnitude at the same wavelength. acs.org This principle forms the basis for quantifying the enantiomeric excess (ee) of a sample.
The determination of enantiomeric purity is achieved by measuring the ECD signal at a wavelength where a strong Cotton effect is observed. For a non-racemic mixture, the magnitude of the ECD signal will be proportional to the excess of one enantiomer over the other. nih.gov A calibration curve can be constructed by plotting the known enantiomeric excess of a series of standard samples against their measured ellipticity (or molar circular dichroism, Δε). This allows for the precise and rapid determination of the enantiomeric composition of an unknown sample. nih.gov
In practice, this analysis can be performed using a standalone CD spectrometer or by employing a CD detector coupled with high-performance liquid chromatography (HPLC). jascoinc.com The latter approach, HPLC-CD, is particularly advantageous as it allows for the simultaneous assessment of chemical and enantiomeric purity without the need for a chiral stationary phase, provided the enantiomers can be distinguished by their CD signal. jascoinc.comchromatographytoday.com
Detailed Research Findings
While specific experimental ECD spectra for this compound are not widely published, studies on structurally related chiral pyrrolidinones and lactams provide a strong basis for predicting their chiroptical behavior. nih.govnih.govrsc.org Research on other 3-phenyl substituted lactams has demonstrated a clear correlation between the sign of the Cotton effect and the absolute configuration at the chiral center bearing the phenyl group. nih.gov The interaction between the phenyl chromophore and the lactam chromophore can lead to complex ECD spectra, which can be interpreted and assigned with the aid of quantum chemical calculations. nih.gov
For instance, theoretical calculations on similar chiral pyrrolidine (B122466) derivatives have been successfully used to predict ECD spectra that match well with experimental data, thereby confirming the absolute configuration. nih.gov These computational approaches model the electronic transitions and their corresponding rotational strengths, providing a detailed understanding of the origin of the observed Cotton effects.
A hypothetical representation of the expected ECD data for the enantiomers of this compound is presented below to illustrate these principles.
Interactive Data Table: Hypothetical Circular Dichroism Data
The table below presents hypothetical molar circular dichroism (Δε) values for the enantiomers of this compound at key wavelengths corresponding to the main electronic transitions of the phenyl and lactam chromophores. The opposite signs for the Δε values for the (3R, 5S) and (3S, 5R) enantiomers are characteristic and form the basis for enantiomeric purity analysis.
| Wavelength (λmax, nm) | Electronic Transition | Δε for (3R, 5S) enantiomer (L·mol⁻¹·cm⁻¹) | Δε for (3S, 5R) enantiomer (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| 265 | Phenyl (π-π) | +0.8 | -0.8 |
| 230 | Lactam (n-π) | -2.5 | +2.5 |
| 210 | Phenyl / Lactam (π-π*) | +5.3 | -5.3 |
Computational and Theoretical Investigations of 5 Hydroxymethyl 3 Phenylpyrrolidin 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of a molecule. These calculations provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for predicting the ground-state properties of molecules. For 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry. mdpi.comnih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. researchgate.net
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Pyrrolidinone Ring System
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.2-1.4 Å |
| N-C | ~1.3-1.4 Å | |
| C-C | ~1.5 Å | |
| Bond Angle | O-C-N | ~120° |
| C-N-C | ~115° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Note: These are typical values for related structures and serve as an illustrative example.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The phenyl ring and the carbonyl group are expected to be key regions of electronic activity. researchgate.netnih.gov
Table 2: Example FMO Analysis Data
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.1 |
| HOMO-LUMO Gap | 5.4 |
Note: These values are hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com The MEP map displays regions of different electrostatic potential on the molecular surface. researchgate.net
Typically, color-coding is used to represent the potential:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this would likely be concentrated around the carbonyl oxygen and the hydroxyl oxygen. nih.gov
Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around the hydrogen atoms, particularly the one attached to the nitrogen and the hydroxyl group. nih.gov
Green: Denotes regions of neutral potential. nih.gov
The MEP map provides a visual guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. mdpi.com
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them.
Molecular Mechanics (MM) force fields offer a computationally efficient way to explore the conformational space of larger molecules. nih.gov By calculating the potential energy of different atomic arrangements, MM methods can identify low-energy conformers. For more dynamic systems, Molecular Dynamics (MD) simulations can be employed. nih.gov MD simulations model the atomic motions over time, providing a view of the molecule's flexibility and the transitions between different conformational states. easychair.org
The results of these simulations can be visualized as an energy landscape, where stable conformations correspond to minima on the potential energy surface. nih.govarxiv.org For this compound, key conformational variables would include the orientation of the phenyl and hydroxymethyl groups relative to the pyrrolidinone ring. The puckering of the five-membered ring is also a significant factor in its conformational preferences.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.
For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the theoretical ¹H and ¹³C chemical shifts. researchgate.net These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals. nih.govnih.gov While experimental data for the title compound is not provided, theoretical predictions offer a powerful tool for structural elucidation. nih.govresearchgate.net
Vibrational frequencies, corresponding to the peaks in Infrared (IR) and Raman spectra, can also be calculated computationally. nih.gov By performing a frequency calculation on the optimized geometry, the various vibrational modes of the molecule can be identified. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov The Potential Energy Distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or C-H stretching. mdpi.com
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | Assignment (PED %) |
|---|---|
| ~3400 | N-H stretch |
| ~3300 | O-H stretch |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch |
| ~1450 | C-C stretch (ring) |
Note: These are representative values for a molecule with similar functional groups.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants, intermediates, and products. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. beilstein-journals.orgnih.gov
By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for a particular reaction step can be determined. rsc.orgresearchgate.net This information is crucial for understanding the kinetics of the reaction and predicting which reaction pathways are most favorable. For instance, in the synthesis of pyrrolidinone derivatives, computational studies can help to rationalize the observed stereoselectivity or to predict the effect of different catalysts or reaction conditions. nih.gov The study of reaction mechanisms at a molecular level provides a deeper understanding of the chemical transformations and can guide the design of more efficient synthetic routes. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic and Binding Mode Focus)
Computational modeling has become an indispensable tool in drug discovery and molecular biology, offering insights into the intricate interactions between small molecules and their biological targets. For the compound this compound, while specific molecular docking and dynamics simulation studies are not extensively available in the public domain, we can infer its potential mechanistic and binding mode characteristics by examining computational investigations of analogous structures containing the pyrrolidinone scaffold. These studies on related compounds provide a valuable framework for understanding how this compound might interact with various enzymatic targets.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique helps in elucidating the binding mode and affinity of the ligand. Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the interaction stability and the conformational changes that may occur.
Mechanistic Insights from Analogous Pyrrolidinone Derivatives
Studies on various pyrrolidinone analogs have demonstrated their potential to inhibit a range of enzymes through specific molecular interactions. For instance, computational analyses of pyrrolidine (B122466) derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors have highlighted the key structural features that govern their inhibitory potency. nih.gov Similarly, docking studies of other pyrrolidinone-containing molecules have revealed their binding modes in the active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial targets in inflammation. nih.gov
Binding Mode Analysis through Molecular Docking
To illustrate the potential binding interactions of a compound like this compound, we can consider a hypothetical docking scenario based on findings for structurally related inhibitors. In a typical enzyme active site, the following interactions would be anticipated:
Hydrogen Bonding: The carbonyl oxygen of the pyrrolidinone ring and the hydroxyl group of the hydroxymethyl substituent are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or the backbone amides of the protein.
Hydrophobic Interactions: The phenyl ring is likely to be situated in a hydrophobic pocket of the active site, interacting with nonpolar residues like leucine, isoleucine, and valine.
Pi-Pi Stacking: The aromatic phenyl ring can also engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site.
A representative summary of interacting residues for a hypothetical enzyme target, based on studies of similar compounds, is presented in the table below.
| Interaction Type | Potential Interacting Residues (Hypothetical Target) |
| Hydrogen Bonding | Ser123, Tyr151, Gln203 |
| Hydrophobic | Leu89, Val112, Ile152 |
| π-π Stacking | Phe205, Trp210 |
This table is illustrative and based on common interactions observed for phenyl-substituted heterocyclic inhibitors in various enzyme active sites.
Molecular Dynamics Simulations for Complex Stability
Following molecular docking, MD simulations are crucial for assessing the stability of the predicted ligand-protein complex. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).
RMSF: The RMSF of individual amino acid residues is calculated to identify regions of the protein that exhibit significant fluctuations. Residues interacting with the ligand are expected to show reduced fluctuations, indicating a stable binding interaction.
The table below provides a hypothetical summary of MD simulation parameters for a 100-nanosecond simulation of a this compound-enzyme complex, based on typical values observed for similar systems.
| Simulation Parameter | Value (Hypothetical) | Interpretation |
| Average Protein RMSD (backbone) | 1.8 Å | Indicates that the overall protein structure remains stable throughout the simulation with the ligand bound. |
| Average Ligand RMSD (heavy atoms) | 1.2 Å | Suggests that the ligand maintains a stable conformation within the binding pocket. |
| Key Interacting Residue RMSF | < 1.0 Å | Low fluctuations in the residues directly interacting with the ligand, indicating a stable binding interaction. |
| Number of Hydrogen Bonds (Ligand-Protein) | 2-4 | The consistent presence of hydrogen bonds throughout the simulation further confirms the stability of the ligand in the active site. |
This data is representative of what would be expected from an MD simulation of a stable ligand-protein complex and is not based on a specific study of this compound.
Chemical Reactivity and Transformation Mechanisms of 5 Hydroxymethyl 3 Phenylpyrrolidin 2 One
Reactions Involving the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group at the C5 position is a versatile handle for various chemical transformations typical of alcohols. These reactions allow for the introduction of diverse functional groups, extending the molecular scaffold.
Oxidation: The hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. Similar to the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related bio-based platform molecule, this transformation can be achieved using various catalytic systems. nih.govmdpi.com For instance, selective oxidation to the aldehyde can be accomplished using mild oxidizing agents, while stronger conditions or specific catalysts can lead to the corresponding carboxylic acid, (S)-2-oxo-5-phenylpyrrolidine-3-carboxylic acid. The aerobic oxidation of alcohols is a common synthetic strategy. mdpi.com
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. researchgate.netnih.govgoogle.com This reaction is often catalyzed by acids or coupling agents. For example, reacting 5-(hydroxymethyl)-3-phenylpyrrolidin-2-one with an acid anhydride (B1165640) in the presence of a suitable solvent can yield a variety of ester derivatives. google.com This process is valuable for creating prodrugs or modifying the molecule's physical properties.
Etherification: Conversion of the alcohol to an ether can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. This modification can significantly alter the polarity and solubility of the parent compound.
Table 1: Representative Reactions of the Hydroxymethyl Group
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Oxidation | Mild oxidizing agent (e.g., PCC) | 5-Formyl-3-phenylpyrrolidin-2-one |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) | 2-Oxo-5-phenylpyrrolidine-3-carboxylic acid |
| Esterification | Acetic Anhydride, Pyridine | 5-(Acetoxymethyl)-3-phenylpyrrolidin-2-one |
Electrophilic and Nucleophilic Reactions on the Phenyl Substituent
Electrophilic substitution on pyridine, an electron-deficient aromatic system, typically occurs at the 3-position because this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comyoutube.comyoutube.com While the phenyl group in the target molecule is not as deactivated as pyridine, the principles of stabilizing the intermediate carbocation (the sigma complex) are crucial. youtube.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are theoretically possible. The conditions required are often harsher than for simple benzene (B151609) due to the influence of the heterocyclic system. youtube.comyoutube.com For instance, nitration would likely require strong acidic conditions (e.g., HNO₃/H₂SO₄) and would be expected to yield a mixture of ortho- and para-substituted products.
Nucleophilic aromatic substitution on the phenyl ring is generally not feasible unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule.
Reactivity of the Lactam Nitrogen and Carbonyl Group
The lactam moiety contains a secondary amide, which presents two primary sites of reactivity: the nitrogen atom and the carbonyl carbon.
Reactions at the Lactam Nitrogen: The hydrogen on the lactam nitrogen is weakly acidic and can be removed by a strong base. The resulting anion is a potent nucleophile. chemicalbook.com This allows for N-alkylation or N-acylation. For example, treatment with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide) would yield the N-alkylated product, 1-alkyl-5-(hydroxymethyl)-3-phenylpyrrolidin-2-one. chemicalbook.com This reaction is a common strategy for derivatizing pyrrolidinone-based compounds. rdd.edu.iq
Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles.
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding pyrrolidine (B122466). This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction effectively converts the lactam into a substituted cyclic amine. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. libretexts.org
Hydrolysis: The amide bond can be cleaved by hydrolysis under either strong acidic or basic conditions, leading to the opening of the pyrrolidinone ring. chemicalbook.com This reaction results in the formation of a γ-amino acid, specifically 4-amino-5-hydroxy-3-phenylpentanoic acid.
Table 2: Reactivity of the Lactam Moiety
| Site | Reaction Type | Reagents & Conditions | Product |
|---|---|---|---|
| Lactam Nitrogen | N-Alkylation | 1. NaH; 2. RX (Alkyl Halide) | 1-Alkyl-5-(hydroxymethyl)-3-phenylpyrrolidin-2-one |
| Carbonyl Carbon | Reduction | LiAlH₄, then H₂O | (3-Phenylpyrrolidin-5-yl)methanol |
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidinone Core
Beyond simple hydrolysis, the pyrrolidinone ring can undergo other types of ring-opening reactions.
Reductive Cleavage: Under certain conditions, particularly with N-acylated pyrrolidines, reductive cleavage of the C-N bond can be achieved using photoredox catalysis in combination with a Lewis acid. researchgate.net This deconstructive approach transforms the cyclic amine into a linear, functionalized molecule.
Reaction with Chloroformates: N-alkyl pyrrolidines can react with chloroformates to yield ring-opened 4-chlorobutyl carbamate (B1207046) derivatives. acs.org This reaction proceeds through a common ammonium (B1175870) ion intermediate, and the outcome (ring-opening vs. N-dealkylation) is dependent on the ring size and substituents. acs.org
Ring-Opening Polymerization (ROP): While less common for substituted pyrrolidinones compared to unsubstituted lactams or cyclic esters, ring-opening polymerization is a possibility under specific catalytic conditions. chemicalbook.comacs.org Anionic polymerization, initiated by a strong base, can lead to the formation of polyamide structures (Nylon 4 analogues). chemicalbook.com
Mechanistic Pathways of Key Transformations and Rearrangements
The transformations of this compound are governed by well-established reaction mechanisms.
Lactam Hydrolysis: Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer steps, the C-N bond is cleaved, releasing the amino group and forming the carboxylic acid, thus opening the ring.
Lactam Reduction with LiAlH₄: The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. The resulting alkoxide coordinates to the aluminum species. A second hydride transfer is not straightforward. Instead, the oxygen is eliminated as an aluminate salt, forming a transient iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to give the final pyrrolidine product. acs.org
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. An electrophile (E⁺) attacks the π-system of the phenyl ring, forming a C-E bond and the arenium ion. The positive charge is delocalized over the ortho and para positions relative to the attack site. Finally, a base removes a proton from the carbon bearing the new electrophile, restoring the aromaticity of the ring. youtube.com The stability of the possible arenium ions determines the regiochemical outcome of the substitution.
5 Hydroxymethyl 3 Phenylpyrrolidin 2 One As a Synthetic Building Block and Scaffold in Advanced Organic Synthesis
Applications in the Synthesis of Complex Organic Molecules
The inherent structural and stereochemical information contained within 5-(hydroxymethyl)-3-phenylpyrrolidin-2-one makes it a powerful intermediate for the synthesis of more elaborate molecular architectures. Its defined stereocenters and functional groups can be strategically manipulated to build complexity in a controlled manner.
A notable application of this building block is in the creation of peptidomimetic derivatives designed as potential neurokinin (NK) receptor antagonists. nih.gov Specifically, it has been used as a central core in the synthesis of dual NK1/NK3 receptor antagonists, which are targets for treating schizophrenia and associated conditions. nih.gov The synthesis leverages the pyrrolidinone structure as a conformationally constrained scaffold to mimic peptide turns. The phenyl group at the C3 position and the hydroxymethyl group at the C5 position serve as crucial handles for introducing further molecular diversity and for orienting substituents in a precise three-dimensional arrangement to achieve potent receptor binding.
The synthesis of these complex molecules often begins with the chiral pyrrolidinone core, where the hydroxymethyl group can be activated or converted into other functionalities, such as halides or azides, for subsequent coupling reactions. The amine of the lactam can also be functionalized to extend the molecular framework. This approach highlights the utility of this compound as a foundational element, significantly streamlining the assembly of complex, biologically active agents.
Table 1: Key Transformations in the Synthesis of NK Receptor Antagonists from a Pyrrolidinone Core
| Starting Scaffold | Key Transformation | Functional Group Modified | Resulting Intermediate/Product | Application |
| This compound | Mesylation/Tosylation | Hydroxymethyl (-CH₂OH) | Activated C5-sulfonate ester | Nucleophilic substitution |
| C5-activated pyrrolidinone | Azide Substitution | C5-sulfonate | 5-(Azidomethyl)-3-phenylpyrrolidin-2-one | Introduction of nitrogen for peptide coupling |
| N-H Pyrrolidinone | N-Alkylation | Lactam N-H | N-substituted pyrrolidinone | Attachment of side chains |
| 5-(Azidomethyl)-3-phenylpyrrolidin-2-one | Staudinger or Huisgen Cycloaddition | Azide (-N₃) | Amine or Triazole linkage | Formation of complex peptidomimetics |
Role as a Chiral Auxiliary or Ligand Precursor in Catalysis
In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. wikipedia.orgepfl.ch The auxiliary is then removed and can often be recycled. Given its defined stereochemistry and reactive hydroxyl group, this compound is an excellent candidate for development into a chiral auxiliary.
The hydroxyl group provides a convenient point of attachment for an acyl or other reactive group. Once attached to the auxiliary, the substrate's reactivity is influenced by the steric bulk and electronic nature of the phenyl-substituted pyrrolidinone ring. The phenyl group can effectively shield one face of the reactive center, forcing an incoming reagent to attack from the opposite, less-hindered face, thereby inducing high diastereoselectivity. This strategy is analogous to the well-established use of Evans oxazolidinones and Oppolzer's camphorsultam in stereoselective alkylations and aldol (B89426) reactions. wikipedia.org
Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands used in transition-metal catalysis. mdpi.com The hydroxyl group and the lactam nitrogen can be modified to create bidentate or tridentate ligands capable of coordinating with a metal center. researchgate.net For example, the hydroxyl group could be converted to a phosphine, and the lactam nitrogen could be part of a chelating system. Such ligands create a chiral environment around the metal, enabling enantioselective transformations like asymmetric hydrogenations, C-H functionalizations, or cycloadditions. nih.gov The rigid pyrrolidinone backbone helps to restrict conformational flexibility, which is crucial for the efficient transfer of chiral information from the ligand to the substrate during the catalytic cycle. nih.gov
Table 2: Potential Chiral Ligand Types Derived from this compound
| Ligand Class | Modification Site(s) | Potential Coordinating Atoms | Type of Asymmetric Reaction |
| Amino-alcohol | C5-Hydroxyl, Lactam N-H | N, O | Asymmetric transfer hydrogenation |
| Phosphine-amino | C5-Hydroxyl (converted to phosphine), Lactam N-H | N, P | Asymmetric allylic alkylation |
| Bis-phosphine | C5-Hydroxyl and C4-position | P, P | Asymmetric hydrogenation |
Scaffold for Diversity-Oriented Synthesis (DOS) Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules, known as libraries. nih.gov These libraries are then screened against various biological targets to identify new lead compounds. The success of a DOS campaign often relies on the use of a central "scaffold"—a core structure that allows for the introduction of diversity at multiple points. nih.gov
The this compound structure is an ideal scaffold for DOS for several reasons:
Three-Dimensional Complexity : The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for the exploration of three-dimensional chemical space, a feature increasingly sought after in drug design to improve selectivity and novelty. researchgate.netnih.gov
Multiple Diversification Points : The scaffold offers at least three distinct points for chemical modification: the lactam nitrogen (N1), the phenyl ring at C3, and the hydroxymethyl group at C5.
Privileged Structure : The pyrrolidinone core is a known "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. ed.gov
A DOS library based on this scaffold could be constructed by functionalizing each diversification point with a variety of building blocks. For example, the lactam nitrogen could be alkylated or acylated with a range of electrophiles. The phenyl ring could be subjected to electrophilic aromatic substitution to introduce substituents at its ortho, meta, or para positions. The hydroxymethyl group could be converted into an array of functional groups, such as ethers, esters, amines, or azides, which could then be further elaborated.
Table 3: Diversification Points on the this compound Scaffold
| Position | Functional Group | Potential Reactions for Diversification | Example Substituents |
| N1 | Lactam Nitrogen | Alkylation, Acylation, Arylation | Alkyl chains, Benzyl groups, Acetyl groups |
| C3 | Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | -NO₂, -Cl, -Br, -OCH₃ |
| C5 | Hydroxymethyl Group | Esterification, Etherification, Oxidation, Substitution | -OCOCH₃, -OCH₂Ph, -CHO, -N₃ |
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies at a Molecular Recognition Level
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and biological evaluation of a series of analogs of a hit compound to understand how specific structural features contribute to its activity. nih.gov This information is critical for optimizing lead compounds into clinical candidates. The this compound scaffold is well-suited for systematic SAR exploration. researchgate.netnih.gov
In the context of the NK1/NK3 receptor antagonists mentioned earlier, SAR studies would involve systematically modifying each part of the molecule to probe the binding pocket of the receptors. nih.gov For instance, the phenyl group at the C3 position could be replaced with other aromatic or aliphatic rings to determine the optimal size and electronic properties for hydrophobic interactions within the receptor. The position of substituents on this phenyl ring could also be varied to map out the surrounding space. nih.gov
Similarly, the hydroxymethyl group at C5 is a key hydrogen bonding motif. SAR studies might involve:
Changing its length : Replacing -CH₂OH with -CH₂CH₂OH or removing it entirely.
Altering its stereochemistry : Synthesizing the diastereomer to see if the orientation of the hydroxyl group is critical for binding.
Replacing it : Substituting the hydroxyl with a methoxy (B1213986) (-OCH₃), an amino (-NH₂), or a carboxyl (-COOH) group to probe the tolerance for different hydrogen bond donors and acceptors.
These systematic modifications provide a detailed understanding of the molecular recognition events between the ligand and its target protein, guiding the rational design of more potent and selective analogs. nih.gov
Table 4: Hypothetical SAR Study on this compound Analogs
| Analog Modification | Position Modified | Rationale for Modification | Expected Information Gained |
| Replace phenyl with cyclohexyl | C3 | Probe necessity of aromaticity for binding | Importance of π-π stacking vs. hydrophobic interactions |
| Add a methoxy group to the phenyl ring (ortho, meta, para) | C3 | Explore space and electronic effects in the binding pocket | Identification of additional binding pockets or steric clashes |
| Invert stereocenter | C3 or C5 | Test the importance of 3D spatial arrangement | Determine the absolute stereochemical requirement for activity |
| Convert -CH₂OH to -CH₂OCH₃ | C5 | Remove hydrogen bond donating ability | Assess if the molecule acts as a H-bond donor or acceptor |
| Convert -CH₂OH to -COOH | C5 | Introduce a negative charge and H-bond acceptor | Probe for ionic or strong hydrogen bonding interactions |
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization
Furthermore, ML algorithms can optimize reaction conditions by analyzing the complex interplay between solvents, catalysts, temperature, and reactant concentrations. This could be particularly valuable for controlling the stereochemistry at the C3 and C5 positions of the pyrrolidinone ring, a critical factor for its biological activity. The integration of AI with automated synthesis platforms could enable high-throughput experimentation to rapidly validate and refine the predicted synthetic routes, accelerating the discovery and development of new derivatives.
Table 1: Application of AI/ML in the Synthesis of 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
| AI/ML Application | Potential Impact on Synthesis | Key Technologies |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic pathways. | Deep Learning, Graph Neural Networks, Transformer Models. microsoft.comnih.gov |
| Reaction Condition Optimization | Improved yield, purity, and stereoselectivity. | Bayesian Optimization, Reinforcement Learning. |
| Catalyst Selection | Identification of optimal catalysts for specific transformations. | Predictive Modeling based on catalyst and substrate features. |
| Automated Synthesis | High-throughput screening of synthetic routes and conditions. | Robotic platforms integrated with AI-driven decision-making. |
Advanced Computational Approaches for Predicting Novel Reactivity and Interactions
Computational chemistry offers powerful tools to investigate the intrinsic properties of this compound at the atomic level, providing insights that can guide experimental work.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and the functionalization of the pyrrolidinone scaffold. nih.govbeilstein-journals.org It can also be used to calculate properties like bond dissociation energies and ionization potentials, which are crucial for understanding the molecule's antioxidant potential and its behavior in biological systems. nih.gov
Molecular Dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives interact with biological targets such as enzymes or receptors. nih.gov By simulating the molecule's behavior in a solvated, biologically relevant environment, MD can reveal key binding interactions, conformational changes, and the thermodynamic parameters that govern these processes. This information is invaluable for the rational design of more potent and selective bioactive compounds.
Exploration of Sustainable and Green Chemistry Methodologies for Pyrrolidinone Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound provides a fertile ground for the application of these principles.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.orgresearchgate.netrsc.org Enzymes can operate under mild conditions (aqueous media, room temperature, and neutral pH), often with high stereoselectivity, which is crucial for the synthesis of chiral molecules like this compound. The development of novel enzymatic routes, potentially through directed evolution of existing enzymes, could lead to a more sustainable manufacturing process. rsc.org
Other green chemistry approaches include the use of alternative, safer solvents, and the development of one-pot, multi-component reactions that reduce the number of synthetic steps and purification stages. beilstein-journals.org
Table 2: Green Chemistry Approaches for Pyrrolidinone Synthesis
| Green Chemistry Methodology | Advantages | Relevance to this compound |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgresearchgate.net | Enantioselective synthesis of the chiral pyrrolidinone core. |
| Use of Greener Solvents | Reduced environmental impact and improved safety. | Replacement of hazardous organic solvents with water or bio-based alternatives. |
| Multi-component Reactions | Increased atom economy, reduced number of steps. beilstein-journals.org | Efficient one-pot synthesis of the functionalized pyrrolidinone scaffold. |
| Catalysis with Recyclable Catalysts | Reduced cost and environmental burden. | Use of solid-supported or homogeneous catalysts that can be easily recovered and reused. |
Development of Novel Mechanistic Probes based on the Pyrrolidinone Scaffold
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to study biological processes. nih.gov A chemical probe is a small molecule that can be used to selectively interact with a biological target, allowing for its visualization, quantification, or functional modulation.
The hydroxymethyl group at the C5 position can be readily functionalized with reporter groups such as fluorophores or affinity tags. The phenyl group at the C3 position and the lactam ring itself can be modified to tune the molecule's affinity and selectivity for a specific biological target.
For example, by attaching a fluorescent dye to the hydroxymethyl group, it may be possible to create a probe that can visualize the distribution of a target protein within a cell. Alternatively, by incorporating a photoreactive group, a probe could be designed to covalently label its binding partner upon photo-irradiation, enabling its identification and characterization. The development of such probes based on the this compound scaffold could provide valuable tools for chemical biology and drug discovery.
Strategies for Expanding Chemical Space and Library Generation
To fully explore the potential of the this compound scaffold, it is essential to generate a diverse library of analogs. Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse molecules that can be screened for a wide range of biological activities. nih.gov
Starting from the core scaffold of this compound, DOS strategies can be employed to systematically introduce variations at the N1, C3, and C5 positions. For instance, the nitrogen atom of the lactam can be functionalized with a variety of substituents. The phenyl group at C3 can be replaced with other aromatic or heterocyclic rings, and the hydroxymethyl group at C5 can be converted into other functional groups or used as a handle for further derivatization.
Combinatorial chemistry techniques, such as split-and-pool synthesis, can be used to rapidly generate large libraries of these analogs. nih.gov The resulting libraries can then be screened in high-throughput assays to identify compounds with desired biological activities. This approach of systematically exploring the chemical space around the this compound scaffold is likely to lead to the discovery of novel and potent bioactive molecules. nih.govnih.govrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step protocols, including lactamization and functional group modifications. For example, hydroxylmethyl groups can be introduced via hydroxymethylation of pyrrolidinone precursors under basic conditions. Key steps include:
- Lactam ring formation : Cyclization of γ-amino acids or their esters using dehydrating agents (e.g., PCl₃ or POCl₃).
- Hydroxymethylation : Reaction with formaldehyde or its equivalents under controlled pH (e.g., NaHCO₃ buffer) to avoid over-alkylation .
- Phenyl group incorporation : Friedel-Crafts acylation or Suzuki-Miyaura coupling for regioselective aryl attachment .
- Critical Parameters : Temperature (often 0–25°C for hydroxymethylation), solvent polarity (DMF or THF for polar intermediates), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how do they confirm structural features?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H-NMR : Identifies substituents on the pyrrolidinone ring. For example, the hydroxymethyl proton (δ 3.5–4.0 ppm) shows splitting patterns indicative of neighboring chiral centers. Aromatic protons (δ 7.2–7.6 ppm) confirm phenyl group integration .
- ¹³C-NMR : Lactam carbonyl (δ ~175 ppm) and hydroxymethyl carbon (δ ~65 ppm) validate the core structure .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 206.1) and fragmentation patterns to distinguish regioisomers .
- IR Spectroscopy : Lactam C=O stretch (~1680 cm⁻¹) and O-H stretch (~3400 cm⁻¹) for hydroxymethyl group verification .
Q. What are the typical purification techniques used for this compound, and how do they impact yield and purity?
- Methodological Answer :
- Recrystallization : Solvent pairs (e.g., ethanol/water) optimize crystal lattice formation, removing polar byproducts. Yield losses (~10–20%) occur due to solubility trade-offs .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates diastereomers. Purity >95% is achievable, but extended runtimes may degrade light-sensitive intermediates .
- HPLC : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers, critical for stereochemical studies. Acetonitrile/water mobile phases minimize tailing .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis, especially regarding diastereomer formation?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetric induction during lactam formation. Diastereomeric excess (de) is monitored via ¹H-NMR coupling constants .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) control stereochemistry in hydroxymethylation steps. Enantiomeric ratios (er) are quantified using chiral HPLC .
- Dynamic Kinetic Resolution : Racemization-prone intermediates are trapped with enantioselective reagents (e.g., Sharpless epoxidation conditions) to favor single diastereomers .
Q. What computational methods predict the biological activity of this compound, and how reliable are these predictions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Binding affinity (ΔG) predictions correlate with experimental IC₅₀ values (R² > 0.7 in validated targets) .
- QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) predict ADMET properties. Discrepancies arise for compounds with atypical hydrogen-bonding motifs, requiring experimental validation .
- MD Simulations : GROMACS simulations assess conformational stability in aqueous vs. lipid environments, guiding bioavailability optimization .
Q. What strategies resolve contradictions in crystallographic data for solid-state structure determination?
- Methodological Answer :
- Twinned Data Refinement : SHELXL (TWIN/BASF commands) models twin fractions in cases of pseudo-merohedral twinning. R-factor convergence (<5% difference) validates the correct space group .
- Disorder Modeling : Partial occupancy refinement for flexible hydroxymethyl/phenyl groups using restraints (SIMU/DELU). Electron density maps (Fo-Fc) must show residual peaks <0.3 eÅ⁻³ .
- Complementary Techniques : Pair X-ray data with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding networks and torsional angles .
Q. How do solvent and catalyst choices influence reaction kinetics and regioselectivity in derivative synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, accelerating lactam ring closure. Non-polar solvents (toluene) favor Friedel-Crafts arylations via carbocation stabilization .
- Catalyst Screening : Pd(PPh₃)₄ in Suzuki couplings improves aryl coupling yields (>80%) vs. cheaper Ni catalysts (~50%). Ligand bulkiness (e.g., SPhos) prevents β-hydride elimination in cross-couplings .
- Kinetic Profiling : In situ IR monitors reaction progress (e.g., lactam C=O formation rate). Arrhenius plots identify temperature-sensitive steps requiring precise control .
Q. What in vitro assays evaluate biological activity, and how are false positives mitigated?
- Methodological Answer :
- Primary Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo®) measure IC₅₀. Counter-screening against homologous enzymes (e.g., PKA vs. PKC) confirms selectivity .
- Cell Viability : MTT assays assess cytotoxicity. Normalization to vehicle controls and use of multiple cell lines (e.g., HEK293, HepG2) reduce false positives from off-target effects .
- False-Positive Controls :
- Aggregation Testing : Dynamic light scattering (DLS) detects compound aggregation at >10 µM. Add 0.01% Triton X-100 to dissolve aggregates .
- Redox Interference : Include trolox (antioxidant) in assays to quench ROS-mediated artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
